molecular formula C15H12Cl2N4O2S B10905392 4-{[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10905392
M. Wt: 383.3 g/mol
InChI Key: SWLCWHCBPBSHGJ-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 4-[((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorophenol and furfural as the primary starting materials.

    Formation of Intermediate: The first step involves the reaction of 3,4-dichlorophenol with formaldehyde to form 3,4-dichlorophenoxymethyl alcohol. This intermediate is then reacted with furfural to form 5-[(3,4-dichlorophenoxy)methyl]-2-furylmethanol.

    Condensation Reaction: The intermediate undergoes a condensation reaction with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst such as triethylamine. This results in the formation of the final compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

4-[((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like triethylamine and pyridine.

Scientific Research Applications

4-[((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits potential as an antimicrobial and antifungal agent due to its triazole moiety, which is known for its biological activity.

    Medicine: The compound is being investigated for its potential use in the development of new pharmaceuticals, particularly as an anticancer and antiviral agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and survival, such as kinases and proteases.

    Pathways: It interferes with signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-[((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can be compared with other similar compounds, such as:

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar chlorophenoxy moiety but different biological activity.

    Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.

    Voriconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity.

The uniqueness of 4-[((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of the chlorophenoxy and triazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12Cl2N4O2S

Molecular Weight

383.3 g/mol

IUPAC Name

4-[(E)-[5-[(3,4-dichlorophenoxy)methyl]furan-2-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H12Cl2N4O2S/c1-9-19-20-15(24)21(9)18-7-11-2-3-12(23-11)8-22-10-4-5-13(16)14(17)6-10/h2-7H,8H2,1H3,(H,20,24)/b18-7+

InChI Key

SWLCWHCBPBSHGJ-CNHKJKLMSA-N

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.